molecular formula C18H30ClN B13738333 1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride CAS No. 21602-64-2

1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride

Cat. No.: B13738333
CAS No.: 21602-64-2
M. Wt: 295.9 g/mol
InChI Key: FZODRMJXQKROMC-UHFFFAOYSA-N
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Description

1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride is a tertiary amine hydrochloride characterized by a cyclohexyl ring substituted with a tert-butyl group at the 4-position and a phenyl group at the 1-position. The dimethylamine moiety is attached to the cyclohexyl ring, and the compound is stabilized as a hydrochloride salt.

Properties

CAS No.

21602-64-2

Molecular Formula

C18H30ClN

Molecular Weight

295.9 g/mol

IUPAC Name

(4-tert-butyl-1-phenylcyclohexyl)methyl-methylazanium;chloride

InChI

InChI=1S/C18H29N.ClH/c1-17(2,3)15-10-12-18(13-11-15,14-19-4)16-8-6-5-7-9-16;/h5-9,15,19H,10-14H2,1-4H3;1H

InChI Key

FZODRMJXQKROMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C[NH2+]C)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

A pivotal intermediate in the synthesis is the 4-tert-butyl-4-chlorobutyrophenone or its protected cyclic ketal form. Protection as a cyclic ketal stabilizes the ketone functionality for subsequent reactions.

  • The chloroketone intermediate is synthesized and then protected as a cyclic ketal.
  • This intermediate is reacted with a 4-substituted piperidine derivative in acetonitrile.
  • The reaction is catalyzed by tetrabutylammonium bromide and potassium carbonate to facilitate nucleophilic substitution.

Reaction with Piperidine Derivatives

The protected chloroketone intermediate reacts with a 4-substituted piperidine derivative (e.g., 4-benzhydryloxypiperidine) to form the core structure of the target compound.

  • This reaction is typically conducted in toluene or methyl isobutyl ketone.
  • Sodium hydrogen carbonate or sodium carbonate is used as a base.
  • Reflux conditions are maintained for extended periods (e.g., 12 hours) to ensure completion.
  • Catalytic amounts of iodine or phenyl acetyl peroxide may be added to accelerate the reaction and minimize colored impurities.

Isolation of the Free Base

After reaction completion, the crude product is isolated by:

  • Washing the reaction mixture with water to remove inorganic impurities.
  • Concentration under reduced pressure to obtain the crude free base.
  • Neutralization with auxiliary bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate to liberate the free base.
  • Extraction into organic solvents like toluene, dichloromethane, ethyl acetate, or methyl tert-butyl ether.

Purification and Recrystallization

Purification is critical to achieve pharmaceutical-grade purity (>99.0% by HPLC). The main purification methods include:

  • Conversion of the free base into acid addition salts such as toluenesulfonate, oxalate, or phosphate salts, which are less soluble in organic solvents and facilitate separation from impurities.
  • Recrystallization of the free base from solvents like ethanol or isopropanol, often with seeding to induce crystallization.
  • Aging of the precipitated solids under agitation to improve crystal quality.
  • Filtration, washing, and drying to yield a white or almost-white crystalline powder with purity exceeding 99.9%.

Preparation of Hydrochloride Salt

The hydrochloride salt is prepared by:

  • Treating the purified free base with hydrochloric acid in an appropriate solvent.
  • Precipitation or crystallization of the hydrochloride salt.
  • Isolation by filtration and drying.

This salt form is preferred for pharmaceutical formulations due to enhanced stability and solubility.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Chloroketone protection Cyclic ketal formation (e.g., ethylene glycol) Protects ketone for further substitution
Nucleophilic substitution 4-substituted piperidine, acetonitrile, K2CO3, tetrabutylammonium bromide, reflux Catalytic phase transfer catalyst improves yield
Reaction acceleration Phenyl acetyl peroxide or iodine catalyst Minimizes colored impurities
Neutralization NaOH, KOH, or K2CO3 Liberates free base
Extraction Toluene, dichloromethane, ethyl acetate Selective extraction of free base
Recrystallization Ethanol or isopropanol, seeding Achieves >99.9% purity
Acid addition salt formation HCl or other acids (toluene sulfonic acid, oxalic acid) Facilitates purification and isolation

Purity and Quality Control

  • Purity is assessed by High-Performance Liquid Chromatography (HPLC), targeting >99.0% purity.
  • Gas Chromatography (GC) with headspace sampling is used to monitor volatile impurities.
  • Crystallization and salt formation steps are optimized to reduce residual impurities below 0.1%.

Summary of Preparation Process Flow

Step Number Process Description Key Reagents/Conditions Outcome
1 Synthesis of chloroketone intermediate Chlorination, ketal protection Stable protected intermediate
2 Reaction with 4-substituted piperidine derivative Acetonitrile, K2CO3, tetrabutylammonium bromide Formation of core free base compound
3 Neutralization and extraction NaOH or K2CO3, organic solvents Isolation of crude free base
4 Conversion to acid addition salt and purification Acid treatment (HCl, toluenesulfonic acid) Crystalline salt with improved purity
5 Recrystallization and drying Ethanol/isopropanol, seeding Pharmaceutical-grade pure compound

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines.

Scientific Research Applications

1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Sibutramine-Related Compounds (USP Reference Standards)

Sibutramine-related compounds A–D () share a dimethylamine hydrochloride backbone but differ in substituents:

  • Core structure : Cyclobutyl ring substituted with chlorophenyl groups (e.g., 2-chlorophenyl, 4-chlorophenyl) and alkyl chains.
  • Key differences: Ring size: Cyclobutyl (Sibutramine analogs) vs. cyclohexyl (target compound). Smaller rings may increase strain and reactivity. Substituents: Chlorophenyl groups (electron-withdrawing) in Sibutramine analogs vs. tert-butyl (electron-donating) and phenyl in the target compound.
  • Applications : Sibutramine analogs are pharmaceutical reference standards, suggesting the target compound could have analogous regulatory or synthetic relevance .

[1-(Aminomethyl)cyclohexyl]dimethylamine Dihydrochloride (CAS 41806-09-1)

  • Structure: Cyclohexyl ring with aminomethyl and dimethylamine groups.
  • Comparison: The target compound replaces the aminomethyl group with tert-butyl and phenyl substituents, increasing steric bulk and hydrophobicity. The dihydrochloride salt (CAS 41806-09-1) may exhibit higher solubility than the monohydrochloride target compound .

(R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine (CAS 134430-93-6)

  • Structure : Benzyl group with dimethoxy substituents and phenylethylamine backbone.
  • Comparison :
    • The dimethoxybenzyl group (electron-rich) contrasts with the tert-butyl-phenyl-cyclohexyl system (sterically hindered, less polar).
    • The target compound’s lipophilicity may reduce aqueous solubility compared to the dimethoxy analog .

Dimethylamine Hydrochloride (CAS 506-59-2)

  • Structure : Simple dimethylamine hydrochloride.
  • Comparison :
    • The absence of bulky substituents in dimethylamine hydrochloride results in higher solubility and reactivity.
    • The target compound’s complex structure likely reduces its utility in broad industrial applications but may enhance specificity in niche contexts .

Comparative Data Table

Compound Name Molecular Formula Substituents Solubility (Hypothesized) Key Applications Reference
1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, HCl C19H30NCl 4-tert-Butyl, 1-phenyl, cyclohexyl Moderate (hydrophobic substituents) Research chemical
Sibutramine Related Compound A C17H25ClN2HCl 2-chlorophenyl, cyclobutyl High (hydrochloride salt) Pharmaceutical reference
[1-(Aminomethyl)cyclohexyl]dimethylamine·2HCl C9H21N3·2HCl Aminomethyl, cyclohexyl High (dihydrochloride) Chemical intermediate
Dimethylamine HCl (CAS 506-59-2) C2H8NCl None (simple amine) Very high Industrial synthesis

Research Findings and Hypotheses

Steric Effects : The tert-butyl group in the target compound likely reduces nucleophilic reactivity compared to smaller substituents (e.g., chlorophenyl in Sibutramine analogs) .

Lipophilicity : The phenyl and tert-butyl groups may enhance membrane permeability but reduce aqueous solubility, contrasting with polar analogs like dimethoxybenzyl derivatives .

Synthetic Routes : Analogous to , the target compound could be synthesized via alkylation of dimethylamine with a halogenated tert-butyl-phenylcyclohexyl precursor .

Toxicity : Similar to (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine (), the toxicological profile of the target compound may require further investigation due to structural complexity .

Biological Activity

1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride (CAS Number: 1240591-05-2) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant studies that elucidate its pharmacological profile.

  • Molecular Formula : C₁₈H₃₀ClN
  • Molecular Weight : 295.89 g/mol
  • Chemical Structure : The compound features a cyclohexyl group substituted with a tert-butyl and phenyl moiety, along with dimethylamine functionality.

Pharmacological Profile

1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride exhibits various biological activities, particularly in the central nervous system (CNS). It is primarily studied for its potential as an analgesic and its interaction with opioid receptors.

The compound acts on multiple receptor systems:

  • Opioid Receptors : It has been found to exhibit agonistic activity at the mu-opioid receptor (MOR), which is significant in pain modulation.
  • Sigma Receptors : It also shows antagonistic effects at sigma receptors, which may contribute to its overall analgesic properties.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Analgesic Activity :
    • A study demonstrated that compounds similar in structure to 1-(4-tert-butyl-1-phenylcyclohexyl)dimethylamine showed promising analgesic effects in animal models. The dual action on MOR and sigma receptors was highlighted as a mechanism for enhanced pain relief .
  • Toxicological Studies :
    • Toxicological evaluations have indicated that while the compound has beneficial effects, there are potential side effects associated with higher doses. Clinical signs of toxicity were documented in rodent studies, including changes in body weight and organ weights .
  • Pharmacokinetics :
    • Research into the pharmacokinetic profile revealed that the compound has favorable absorption characteristics, making it a candidate for further development in pain management therapies.

Data Tables

PropertyValue
CAS Number1240591-05-2
Molecular FormulaC₁₈H₃₀ClN
Molecular Weight295.89 g/mol
LogP5.573
Vapor Pressure6.72×105 mmHg at 25°C6.72\times 10^{-5}\text{ mmHg at }25°C

Q & A

Advanced Question

  • Lyophilization : Freeze-dry in 5% trehalose to prevent aggregation.
  • Light Sensitivity : Store in amber vials; UV-Vis monitoring (λ 270–300 nm) detects photodegradation.
  • Thermal Stability : Use DSC (differential scanning calorimetry) to identify decomposition thresholds (>150°C typical) .

What computational approaches predict interactions between this compound and biological targets?

Advanced Question

  • Molecular Docking : Use AutoDock Vina with AMBER force fields to model binding to cyclohexane-dependent enzymes.
  • MD Simulations : Analyze conformational stability over 100-ns trajectories (GROMACS software).
  • QSAR Models : Coramine substituents (e.g., tert-butyl groups) enhance lipophilicity (logP >3), predicting blood-brain barrier penetration .

How can researchers resolve discrepancies in reported synthetic yields across studies?

Advanced Question
Yield variations arise from:

  • Catalyst Purity : Ensure chiral ligands are >99% pure (HPLC-verified).
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:4) to track intermediate formation.
  • Scale-Up Adjustments : Optimize stirring rates and gas dispersion for hydrogenation steps .

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